3-Amino-4-bromobenzamide

カタログ番号 B582097

CAS番号:

98550-53-9

分子量: 215.05

InChIキー: GWQQRVWVDJNYIK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

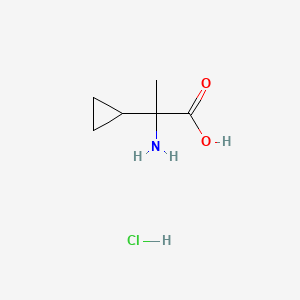

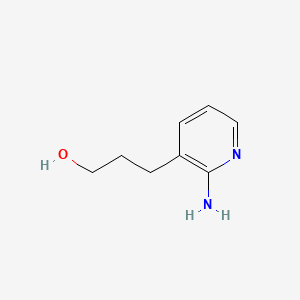

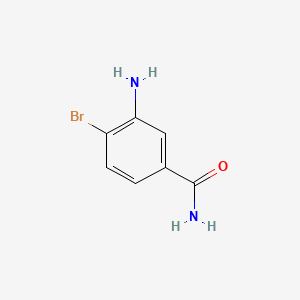

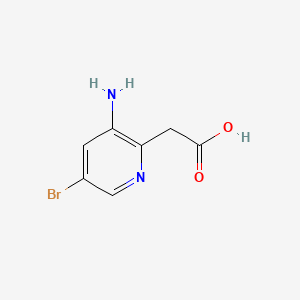

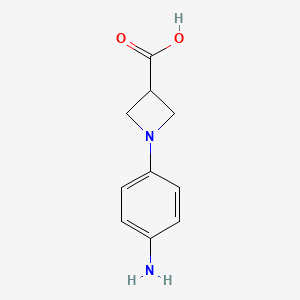

3-Amino-4-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

Molecular Structure Analysis

The InChI code for 3-Amino-4-bromobenzamide is 1S/C7H7BrN2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H,9H2, (H2,10,11) . This indicates that the molecule consists of a benzamide group with an amino group at the 3rd position and a bromo group at the 4th position on the benzene ring.科学的研究の応用

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: 3-Amino-4-substituted monocyclic ß-lactams, which can be synthesized using 3-Amino-4-bromobenzamide, are important structural motifs in medicinal chemistry . They exhibit a wide range of biological activities, including antibacterial, anticancer, and cholesterol absorption inhibitory activities .

- Methods of Application or Experimental Procedures: Among several possible synthetic approaches, Staudinger cycloaddition proved to be the most promising method for initial ring formation, yielding monocyclic ß-lactams with different substituents at the C-4 position, a phthalimido-protected 3-amino group, and a (dimethoxy)benzyl protected ring nitrogen . Deprotection methods were then investigated. Oxidative cleavage with cerium ammonium nitrate and ammonia-free Birch reduction was found to be most effective for selective removal of ring nitrogen protection. Hydrazine hydrate was used for deprotection of the phthalimido group .

- Summary of Results or Outcomes: The presented methods and the synthesized 3-amino-4-substituted monocyclic ß-lactam derivatives are an important step toward new ß-lactams with potential pharmacological activities .

Application in DNA Repair

- Specific Scientific Field: Molecular Biology .

- Summary of the Application: 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

- Methods of Application or Experimental Procedures: 3-Aminobenzamide is used in molecular biology experiments to inhibit the activity of PARP. This can be useful in studying the role of PARP in various cellular processes, such as DNA repair and cell death .

- Summary of Results or Outcomes: By inhibiting PARP, researchers can study the effects of reduced DNA repair and altered cell death processes. This can provide valuable insights into the mechanisms of diseases such as cancer, where these processes are often dysregulated .

Application in Chemical Synthesis

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 3-Amino-4-bromobenzamide is a chemical compound used in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 3-Amino-4-bromobenzamide can be used as a building block in the synthesis of more complex organic compounds .

- Summary of Results or Outcomes: The outcomes of these syntheses can also vary widely, but in general, the use of 3-Amino-4-bromobenzamide can enable the synthesis of a wide range of organic compounds with diverse properties .

Application in Cancer Therapy

- Specific Scientific Field: Oncology .

- Summary of the Application: 3-Aminobenzamide is a potential anticancer drug due to its ability to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . Low levels of NAD+ deplete the amount of ATP found in the cell which can lead to cell death .

- Methods of Application or Experimental Procedures: 3-Aminobenzamide can be used in cancer therapy research to study the effects of inhibiting PARP on cancer cells . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

- Summary of Results or Outcomes: By inhibiting PARP, researchers can study the effects of reduced DNA repair and altered cell death processes. This can provide valuable insights into the mechanisms of diseases such as cancer, where these processes are often dysregulated .

Application in Synthesis of Drug Candidates

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: 3-Amino-4-bromobenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 3-Amino-4-bromobenzamide can be used as a building block in the synthesis of more complex organic compounds .

- Summary of Results or Outcomes: The outcomes of these syntheses can also vary widely, but in general, the use of 3-Amino-4-bromobenzamide can enable the synthesis of a wide range of drug candidates with diverse properties .

特性

IUPAC Name |

3-amino-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQRVWVDJNYIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

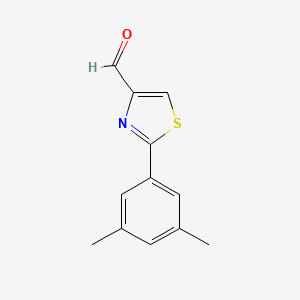

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

885278-96-6

(3-Amino-5-bromopyridin-2-yl)acetic acid

886373-11-1

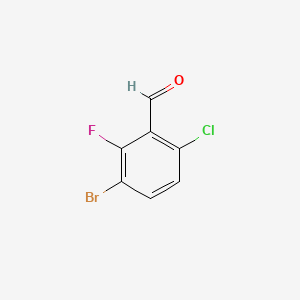

3-Bromo-6-chloro-2-fluorobenzaldehyde

886615-30-1

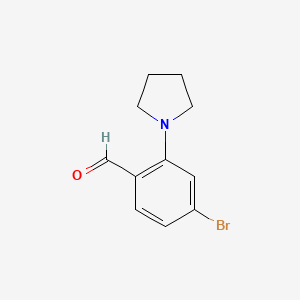

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

887235-00-9

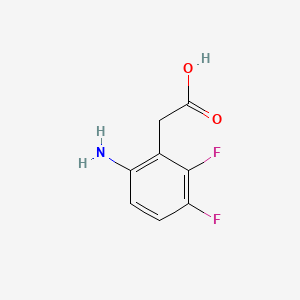

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)